cis-Tametraline -

cis-Tametraline

Catalog Number: EVT-13986031
CAS Number:
Molecular Formula: C17H19N
Molecular Weight: 237.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of cis-tametraline can be approached through several methods, emphasizing asymmetric synthesis techniques that enhance enantioselectivity. One notable method involves the use of organocatalysts, which facilitate the formation of the desired enantiomer with high efficiency and selectivity.

  1. Organocatalytic Asymmetric Synthesis:
    • The process typically begins with the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with monomethylamine, often catalyzed by titanium(IV) chloride. This reaction yields a racemic mixture from which cis-tametraline can be isolated through resolution techniques .
    • Subsequent hydrogenation steps may involve using palladium on carbon as a catalyst under specific pressure and temperature conditions to facilitate the reduction of double bonds in the precursor compounds .
  2. Alternative Routes:
    • Other synthetic routes have been explored, including those that utilize dihydronaphthalene derivatives as intermediates. These methods may involve multiple steps to ensure stereochemical control and minimize the formation of undesired isomers .
Molecular Structure Analysis

Cis-tametraline possesses a distinct molecular structure characterized by its fused ring system and functional groups. The primary features include:

  • Molecular Formula: C17H19NC_{17}H_{19}N
  • Molecular Weight: 237.339 g/mol
  • Structural Characteristics: The compound features a naphthalene-like core with an amine group that contributes to its biological activity. The specific stereochemistry (cis configuration) plays a crucial role in its interaction with biological targets.
Chemical Reactions Analysis

Cis-tametraline undergoes various chemical reactions typical of amines and aromatic compounds:

  1. Hydrogenation Reactions:
    • The compound can be reduced from its precursors through catalytic hydrogenation, which involves adding hydrogen across double bonds in the presence of metal catalysts .
  2. N-Alkylation:
    • Cis-tametraline can also participate in N-alkylation reactions, where the nitrogen atom is alkylated using suitable alkyl halides or other electrophiles, potentially modifying its pharmacological properties.
  3. Reactivity with Electrophiles:
    • The amine group in cis-tametraline can react with electrophiles, leading to various derivatives that may exhibit altered biological activities.
Mechanism of Action

The mechanism of action for cis-tametraline is primarily linked to its role as an inhibitor of serotonin reuptake. By blocking the reabsorption of serotonin in the brain, it increases serotonin levels in the synaptic cleft, enhancing mood and alleviating symptoms associated with depression and anxiety disorders.

  • Pharmacodynamics: The compound's ability to interact with serotonin transporters allows it to exert antidepressant effects similar to those observed with other SSRIs like sertraline . This mechanism is crucial for its therapeutic applications.
Physical and Chemical Properties Analysis

Cis-tametraline exhibits several notable physical and chemical properties:

  • Physical State: Typically exists as a solid at room temperature.
  • Solubility: Generally soluble in organic solvents due to its aromatic nature but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
Applications

Cis-tametraline is primarily studied for its potential applications in pharmacology:

  • Antidepressant Activity: Due to its structural similarity to other SSRIs, cis-tametraline has been investigated for its efficacy in treating mood disorders.
  • Research Tool: It serves as a valuable compound in neuropharmacological research aimed at understanding serotonin pathways and developing new antidepressant therapies.
  • Potential Therapeutic Uses: Ongoing studies may reveal additional therapeutic roles beyond depression, including anxiety and obsessive-compulsive disorders.
Historical Context and Development of cis-Tametraline

Early Discovery and Structural Innovation in Noradrenergic Compounds

The synthesis of tametraline (CP-24,441) by Pfizer researchers in the early 1970s marked a deliberate departure from the tricyclic antidepressant (TCA) scaffold that dominated neuropharmacology. Reinhard Sarges and colleagues engineered tametraline as a conformationally restricted 1-aminotetralin derivative, replacing the planar three-ring system of TCAs with a fused bicyclic structure that enforced stereochemical specificity [1] [7]. This architectural innovation yielded a compound with potent norepinephrine reuptake inhibition (IC₅₀ = 38 nM in rat synaptosomes), while exhibiting negligible affinity for muscarinic or histaminic receptors—a critical advance over the promiscuous pharmacology of imipramine-like TCAs [1] [9].

Tametraline’s cis-configuration [(1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine] proved pharmacologically essential. Early studies demonstrated that the cis-isomer exhibited 10-fold greater potency in reversing reserpine-induced hypothermia in mice compared to its trans-counterpart, establishing stereochemistry as a determinant of noradrenergic activity [1] [3]. This stereoselectivity arose from preferential binding to the norepinephrine transporter (NET), where the cis-configuration optimally positioned the amine group for interaction with the transporter’s substrate pocket [8].

Table 1: Key Structural and Pharmacological Comparisons of Early Norepinephrine Inhibitors

CompoundCore StructureNET SelectivityReserpine Hypothermia Reversal
DesipramineDibenzazepineModeratePartial
Tametraline1-AminotetralinHighComplete
NortriptylineDibenzocycloheptadieneLowPartial

Role in the Evolution of Selective Reuptake Inhibitor Pharmacology

Tametraline’s significance extends beyond norepinephrine inhibition; it served as a molecular prototype for rational transporter targeting. Prior antidepressants like imipramine exhibited polypharmacology—inhibiting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters while antagonizing histamine H₁ and muscarinic receptors. Tametraline demonstrated that selective monoamine reuptake inhibition was achievable through strategic steric constraints [5] [6]. In vitro binding assays revealed a 50-fold selectivity for NET over SERT—a profile that contrasted sharply with non-selective TCAs but presaged later SSRIs and SNRIs [1] [9].

This selectivity emerged from tametraline’s interaction with NET’s hydrophobic substrate-binding domain. Computational modeling indicates that the tetralin ring system occupies a lipophilic cleft adjacent to NET’s active site, while the N-methyl group forms a van der Waals interaction with Val152—an interaction destabilized in SERT due to steric clashes with Ile172 [6] [8]. Tametraline thus provided the first pharmacological evidence that transporter subtype specificity could be engineered through deliberate manipulation of molecular topology.

Table 2: Selectivity Profiles of Early Reuptake Inhibitors (Rat Brain Synaptosomes)

CompoundNET IC₅₀ (nM)SERT IC₅₀ (nM)DAT IC₅₀ (nM)Selectivity Ratio (NET:SERT)
Imipramine1101208,5000.9
Tametraline381,900>10,00050
Fluoxetine66012>10,0000.02

Transition from Tametraline to Sertraline: Strategic Shifts in Antidepressant Design

The evolution from tametraline to sertraline exemplifies a deliberate pivot from noradrenergic to serotonergic targeting. By 1975, Pfizer’s Kenneth Koe and Albert Weissman recognized that tametraline’s stimulant-like side effects (e.g., locomotor activation in rodents) stemmed from its potent NET inhibition [1] [7]. Simultaneously, emerging evidence implicated serotonin in depression modulation. This prompted strategic molecular redesign:

  • Dichlorination for Serotonergic Shift: Biphenyl substitution at C4 of tametraline’s tetralin ring with 3,4-dichlorophenyl radically altered target engagement. The electron-withdrawing chlorines enhanced affinity for SERT by 80-fold while reducing NET activity, transforming a norepinephrine inhibitor into a serotonin-selective compound [1] [5].
  • Stereochemical Resolution: Synthesis of all four stereoisomers of the dichloro-tametraline derivative revealed that the (1S,4S)-cis enantiomer (later named sertraline) exhibited 25-fold greater SERT potency than its (1R,4R)-counterpart [5] [7]. This enantiomeric preference arose from differential hydrogen bonding with SERT’s Thr439 residue.
  • Conformational Locking: Retention of tametraline’s tetralin scaffold enforced a semi-rigid chair conformation that minimized off-target receptor binding—yielding sertraline’s 1,500-fold selectivity for SERT over NET [5] [6].

Table 3: Key Modifications from Tametraline to Sertraline

Structural FeatureTametralineSertralinePharmacological Consequence
C4 SubstituentPhenyl3,4-Dichlorophenyl↑ SERT affinity, ↓ NET activity
Configuration(1R,4S)-cis(1S,4S)-cisEnhanced SERT binding kinetics
Transporter SelectivityNET > SERTSERT >> NETReduced stimulant side effects

The tametraline-to-sertraline transition validated a rational design paradigm: scaffold conservation with strategic substituent modification could redirect pharmacological activity while retaining favorable pharmacokinetics. This approach contrasted with contemporaneous SSRI development (e.g., fluoxetine’s diphenhydramine-derived structure), demonstrating that stereochemically defined tetralins provided superior target specificity [5] [7].

Properties

Product Name

cis-Tametraline

IUPAC Name

(1S,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

InChI

InChI=1S/C17H19N/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14,17-18H,11-12H2,1H3/t14-,17-/m0/s1

InChI Key

NVXPZMLRGBVYQV-YOEHRIQHSA-N

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3

Isomeric SMILES

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.